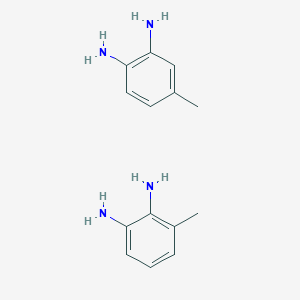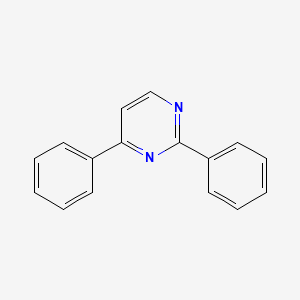
2-Amino-4-fluoro-5-(trifluoromethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-fluoro-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H5F4NO2 It is characterized by the presence of an amino group, a fluoro group, and a trifluoromethoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-5-(trifluoromethoxy)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of a suitable precursor, such as 2,4-difluoro-5-(trifluoromethoxy)nitrobenzene, with an amine source under appropriate conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-fluoro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group in precursors can be reduced to an amino group.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with iron and hydrochloric acid.
Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4-fluoro-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-fluoro-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino and fluoro groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-fluoro-5-(trifluoromethyl)phenol
- 2-Amino-4-chloro-5-(trifluoromethoxy)phenol
- 2-Amino-4-fluoro-5-(trifluoromethoxy)aniline
Uniqueness
2-Amino-4-fluoro-5-(trifluoromethoxy)phenol is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances its stability and lipophilicity compared to similar compounds with different substituents. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1803850-88-5 |
|---|---|
Fórmula molecular |
C7H5F4NO2 |
Peso molecular |
211.11 g/mol |
Nombre IUPAC |
2-amino-4-fluoro-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H5F4NO2/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2,13H,12H2 |
Clave InChI |
RFBOAUBDRCJOFH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)OC(F)(F)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


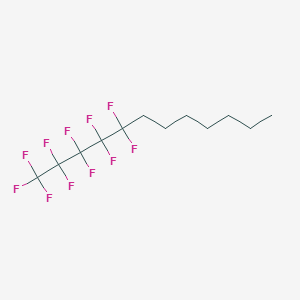
![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)
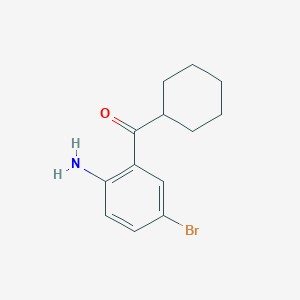
![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)

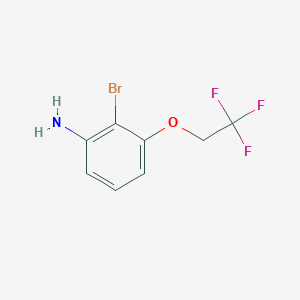
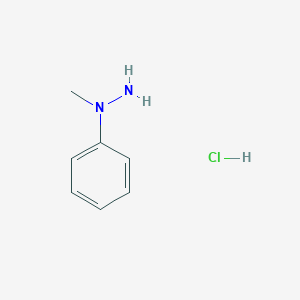
![2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12087032.png)
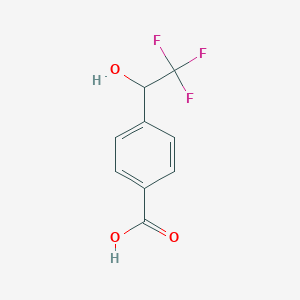
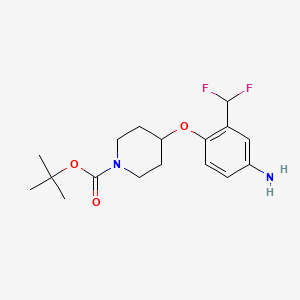
![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)
